1-Mesitylethane-1-sulfonyl chloride

Catalog No.
S14169442
CAS No.
M.F
C11H15ClO2S
M. Wt
246.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Mesitylethane-1-sulfonyl chloride

Product Name

1-Mesitylethane-1-sulfonyl chloride

IUPAC Name

1-(2,4,6-trimethylphenyl)ethanesulfonyl chloride

Molecular Formula

C11H15ClO2S

Molecular Weight

246.75 g/mol

InChI

InChI=1S/C11H15ClO2S/c1-7-5-8(2)11(9(3)6-7)10(4)15(12,13)14/h5-6,10H,1-4H3

InChI Key

KZXMHXUBZMJNHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C)S(=O)(=O)Cl)C

1-Mesitylethane-1-sulfonyl chloride is an organosulfur compound characterized by the presence of a mesityl group attached to a sulfonyl chloride functional group. The chemical structure can be represented as C6H12ClO2S\text{C}_6\text{H}_{12}\text{ClO}_2\text{S}, where the mesityl group is derived from mesitylene, a compound with three methyl groups attached to a central carbon. This compound is notable for its sulfonyl chloride functionality, which imparts significant reactivity, making it valuable in various chemical syntheses and transformations.

  • Formation of Sulfonamides: It reacts with amines to form sulfonamides, which are useful intermediates in medicinal chemistry.
  • Alkylation Reactions: The sulfonyl chloride can act as an electrophile, undergoing nucleophilic substitutions with alcohols or amines to yield sulfonate esters or sulfonamides, respectively.
  • Reactivity with Nucleophiles: The compound can react with various nucleophiles, including water and alcohols, leading to the formation of corresponding sulfonate derivatives.

These reactions are facilitated by the electrophilic nature of the sulfonyl chloride group, which is highly reactive towards nucleophilic attack.

The synthesis of 1-Mesitylethane-1-sulfonyl chloride can be achieved through several methods:

  • Direct Chlorination: The reaction of mesitylene with sulfuryl chloride can yield 1-Mesitylethane-1-sulfonyl chloride directly.
  • Sulfonation Reactions: Mesitylene can also be treated with chlorosulfonic acid to introduce the sulfonyl group, followed by chlorination to form the desired sulfonyl chloride.
  • Modification of Existing Sulfonyl Chlorides: Starting from simpler sulfonyl chlorides (like methanesulfonyl chloride), further modifications can lead to the formation of more complex structures.

These methods highlight the versatility in synthesizing this compound from readily available precursors.

1-Mesitylethane-1-sulfonyl chloride has several applications:

  • Synthetic Intermediates: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Protecting Groups: In organic synthesis, it can function as a protecting group for alcohols and amines due to its ability to form stable derivatives.
  • Reagent in Organic Chemistry: It is used in various organic transformations, including coupling reactions and the formation of complex molecules.

Interaction studies involving 1-Mesitylethane-1-sulfonyl chloride often focus on its reactivity with nucleophiles. Research has shown that this compound can interact effectively with various amino acids and other biomolecules, leading to potential applications in drug development and biochemical research. The specific interactions depend on the nature of the nucleophile and reaction conditions.

Several compounds share structural similarities with 1-Mesitylethane-1-sulfonyl chloride. These include:

Compound NameStructureUnique Features
Methanesulfonyl ChlorideCH3SO2Cl\text{CH}_3\text{SO}_2\text{Cl}Simplest sulfonyl chloride; highly reactive
P-Toluenesulfonyl ChlorideC7H7ClO2S\text{C}_7\text{H}_7\text{ClO}_2\text{S}Used extensively in organic synthesis; versatile
Benzenesulfonyl ChlorideC6H5SO2Cl\text{C}_6\text{H}_5\text{SO}_2\text{Cl}Aromatic nature enhances stability
Cyclopropanesulfonyl ChlorideComplex cyclic structureUnique ring strain influences reactivity

Uniqueness

1-Mesitylethane-1-sulfonyl chloride stands out due to its mesityl group, which provides steric hindrance and influences its reactivity compared to simpler sulfonyl chlorides. This unique structure allows for selective reactions that may not occur with other similar compounds.

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Exact Mass

246.0481286 g/mol

Monoisotopic Mass

246.0481286 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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